molecular formula C8H7ClF3N B13085963 (2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine

(2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine

Cat. No.: B13085963
M. Wt: 209.59 g/mol
InChI Key: JBCJFVRYAMVDOZ-UHFFFAOYSA-N
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Description

(2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 2-chlorophenylamine with 2,2,2-trifluoroethylamine under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products Formed

Major products formed from these reactions include amides, nitriles, and substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is used as a building block for the synthesis of various organic compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a valuable tool in the development of new therapeutic agents .

Medicine

In medicine, this compound derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticancer activities. These derivatives are tested in various biological assays to evaluate their efficacy and safety .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its trifluoroethylamine group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4,13H,5H2

InChI Key

JBCJFVRYAMVDOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(F)(F)F)Cl

Origin of Product

United States

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